Thymidine, 3-chloro-
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Overview
Description
Thymidine, 3-chloro- is a modified nucleoside analog where a chlorine atom is substituted at the 3-position of the thymidine molecule. Thymidine itself is a pyrimidine deoxynucleoside, which pairs with deoxyadenosine (A) in double-stranded DNA. This compound is often used in scientific research to study DNA synthesis, cell proliferation, and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymidine, 3-chloro- can be synthesized through various chemical reactions involving thymidine as a starting material. One common method involves the chlorination of thymidine using reagents like thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods: On an industrial scale, the synthesis of thymidine, 3-chloro- typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Thymidine, 3-chloro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize thymidine, 3-chloro-.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.
Substitution: Chlorination reactions can be carried out using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of thymidine, 3-chloro-, as well as other substituted thymidine analogs.
Scientific Research Applications
Thymidine, 3-chloro- is widely used in scientific research due to its ability to incorporate into DNA, making it a valuable tool for studying DNA synthesis and cell proliferation. It is used in techniques such as:
Cell Cycle Analysis: To label and track cells undergoing DNA synthesis.
Genotoxicity Testing: To evaluate the effects of chemicals on DNA integrity.
Antiviral and Anticancer Research: As a potential therapeutic agent or a tool to study drug mechanisms.
Mechanism of Action
The mechanism by which thymidine, 3-chloro- exerts its effects involves its incorporation into DNA during the S-phase of the cell cycle. This incorporation can disrupt normal DNA synthesis and repair processes, leading to cell cycle arrest or apoptosis. The molecular targets and pathways involved include DNA polymerases and thymidylate synthase.
Comparison with Similar Compounds
Thymidine, 3-chloro- is compared with other thymidine analogs such as bromodeoxyuridine (BrdU), iododeoxyuridine (IdU), and ethynyl deoxyuridine (EdU). These compounds share similar applications in DNA synthesis studies but differ in their chemical structures and specific uses. Thymidine, 3-chloro- is unique in its chlorine substitution, which can affect its reactivity and biological activity.
Properties
CAS No. |
64398-17-0 |
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Molecular Formula |
C10H13ClN2O5 |
Molecular Weight |
276.67 g/mol |
IUPAC Name |
3-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13ClN2O5/c1-5-3-12(10(17)13(11)9(5)16)8-2-6(15)7(4-14)18-8/h3,6-8,14-15H,2,4H2,1H3/t6-,7+,8+/m0/s1 |
InChI Key |
CVBHYWAQQKKDRC-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N(C1=O)Cl)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)Cl)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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